methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, followed by esterification to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone-like structures.
Reduction: Alcohols and amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The thiazole ring can interact with DNA and proteins, affecting cellular processes such as replication and transcription . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and DNA interaction .
Comparison with Similar Compounds
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-{[3-(5-chloro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 2-{[3-(5-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Contains a fluorine atom, which can enhance the compound’s stability and bioavailability.
Methyl 2-{[3-(5-iodo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Iodine substitution can lead to increased molecular weight and altered pharmacokinetics.
Properties
Molecular Formula |
C17H16BrN3O3S |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
methyl 2-[3-(5-bromoindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16BrN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-9-12(18)3-4-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22) |
InChI Key |
RAZIQOJMFBAZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)OC |
Origin of Product |
United States |
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